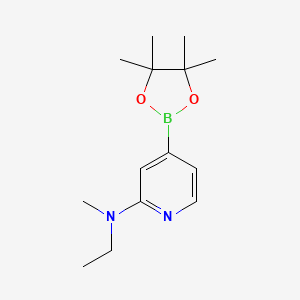

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-7-17(6)12-10-11(8-9-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYRZAFALJVDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylethylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves halogen-metal exchange followed by borylation .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling, due to its mild reaction conditions and high functional group tolerance .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions typically occur under mild conditions, making the compound versatile for various applications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is widely utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which is essential for forming biaryl compounds. The mechanism involves:

- Transmetalation : The boronic ester reacts with a palladium catalyst to form an organopalladium intermediate.

- Reductive Elimination : This step results in the formation of new carbon-carbon bonds.

Pharmaceutical Chemistry

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester has potential applications in drug discovery and development:

- Targeting Kinases : It has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer therapies.

Case Study:

A study demonstrated that derivatives of pyridine boronic acids exhibited significant inhibition of DYRK1A, a kinase implicated in tumor growth and proliferation.

The compound's biological activity extends to:

- Antimicrobial Properties : Research indicates that boronic acid derivatives can disrupt bacterial cell wall synthesis.

Case Study:

In vitro studies showed that certain pyridine boronic acids effectively inhibited the growth of Gram-positive bacteria.

Material Science

In material science, this compound is used to synthesize polymers and materials with specific properties due to its ability to form stable complexes with transition metals.

Wirkmechanismus

The mechanism of action of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique reactivity of the boronic ester group, which allows for efficient and selective coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Biologische Aktivität

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C11H16BNO2

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Synthesis

The compound is synthesized through a series of reactions involving pyridine derivatives and boronic acids. The pinacol ester formation is crucial for enhancing the stability and solubility of the boronic acid moiety, which is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including 2-(methylethylamino)pyridine-4-boronic acid pinacol ester. These compounds have been shown to inhibit specific kinases involved in cancer progression.

- Mechanism of Action : The compound acts as a DYRK1A inhibitor, which is implicated in various cancers. Inhibition of DYRK1A leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation .

- Case Study : A study demonstrated that derivatives of pyridine-4-boronic acid exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The compound has shown effectiveness against resistant strains of bacteria due to its ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

- Inhibition Studies : Research indicates that certain boronic acid derivatives can inhibit serine β-lactamases with low MIC values, making them promising candidates for treating resistant bacterial infections .

Data Tables

| Biological Activity | IC50 (nM) | Target | Reference |

|---|---|---|---|

| DYRK1A Inhibition | 50 | Cancer Cells | |

| β-lactamase Inhibition | 0.5 | Bacterial Infections | |

| General Anticancer | 8.21 | Various Cancer Cell Lines |

Pharmacokinetics

Pharmacokinetic studies reveal that compounds like 2-(methylethylamino)pyridine-4-boronic acid pinacol ester exhibit favorable absorption and distribution profiles in vivo. They demonstrate higher stability compared to traditional chemotherapeutics like bortezomib, which enhances their therapeutic potential .

Toxicity and Safety Profile

While the compound shows significant biological activity, safety assessments indicate that it can cause skin irritation and is harmful if ingested . Therefore, careful handling and further studies on toxicity are warranted.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Reagents : A boronic ester precursor (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) and a halogenated pyridine derivative.

- Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–5 mol% loading).

- Conditions : Solvents like 1,4-dioxane/water mixtures, temperatures of 75–110°C, and inert atmospheres (N₂/Ar). Yields range from 42% to 94%, depending on substituent compatibility and catalyst efficiency .

Q. What are the recommended handling and storage protocols for this compound?

Q. Which analytical techniques are most effective for characterizing purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., pinacol ester protons at δ 1.2–1.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronic ester?

Key optimization strategies include:

- Catalyst Screening : Pd(dppf)Cl₂ often outperforms Pd(PPh₃)₄ in electron-deficient systems (e.g., 75% vs. 42% yield) .

- Solvent Systems : Mixed polar solvents (THF/water or 1,4-dioxane/water) enhance solubility and reaction rates.

- Stoichiometry : Use a 1.2–1.5 molar excess of the boronic ester to compensate for potential hydrolysis.

- Temperature Control : Microwave-assisted synthesis at 110°C reduces reaction time (e.g., 1 h vs. 16 h conventional heating) .

Q. How does the compound’s solubility profile influence its application in aqueous or biphasic reaction systems?

Q. How can researchers address contradictions in reported reaction yields (e.g., 42% vs. 75%) for similar coupling reactions?

Potential factors causing variability:

- Substrate Purity : Impurities in halogenated partners (e.g., bromopyridines) can inhibit catalysis.

- Oxygen Sensitivity : Incomplete degassing leads to Pd catalyst deactivation.

- Workup Methods : Inefficient extraction or chromatography may reduce isolated yields. Validate protocols with internal controls .

Q. What strategies stabilize the boronic ester group under physiological or acidic conditions?

Q. How can researchers validate the compound’s stability during long-term storage or under stress conditions?

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., free boronic acid).

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (>150°C typical for pinacol esters) .

Methodological Considerations

Q. Designing experiments to probe steric effects of the methylethylamino group in coupling reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.